molecular formula C11H17N3O3 B1391721 5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester CAS No. 1229624-75-2

5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester

Cat. No. B1391721
M. Wt: 239.27 g/mol
InChI Key: NVIQULFDZMUHIA-UHFFFAOYSA-N
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Description

The compound “5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . They are also known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. One common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. They can undergo various reactions due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, the compound “3,5-Dimethyl-4H-1,2,4-triazole” is a solid with a melting point of 142-146 °C (exp) .

Scientific Research Applications

  • Synthesis and Chemical Transformations : Prokopenko et al. (2010) described the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their transformation into functional derivatives. These compounds were used for further transformations, indicating a role in synthetic chemistry for complex molecules development (Prokopenko et al., 2010).

  • Heterocyclic Compound Synthesis : Surikova et al. (2010) demonstrated the synthesis of compounds involving the reaction of enamino keto esters with nucleophiles, leading to heterocyclization. This research indicates the potential of similar chemical structures in creating diverse heterocyclic compounds (Surikova et al., 2010).

  • Biologically Active Substances : Odyntsova (2017) focused on esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which exhibit high biological activity. This indicates the potential of similar triazole derivatives in medicinal chemistry (Odyntsova, 2017).

  • Antifungal and Antibacterial Agents : Ünver et al. (2010) synthesized new triazol compounds with potential antifungal and antibacterial properties. This research shows the possible application of similar compounds in developing new antimicrobial agents (Ünver et al., 2010).

  • Chemotherapeutic Applications : Pellei et al. (2023) explored silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting TrxR, relevant for small-cell lung carcinoma (SCLC) management. This highlights the potential of similar compounds in targeted cancer therapies (Pellei et al., 2023).

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies. For instance, the cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

properties

IUPAC Name

methyl 5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7(5-10(15)6-11(16)17-4)14-9(3)12-8(2)13-14/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQULFDZMUHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester
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5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester

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